Trihidróxido de itrio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

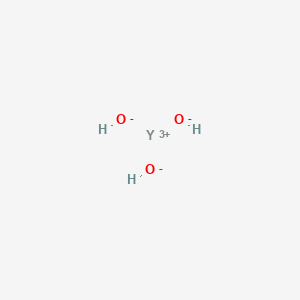

Yttrium trihydroxide, with the chemical formula Y(OH)₃, is an inorganic compound that appears as a white solid. It is an alkali and is known for its reactivity with acids. Yttrium trihydroxide is a significant compound in various scientific and industrial applications due to its unique chemical properties and versatility.

Aplicaciones Científicas De Investigación

Yttrium trihydroxide has a wide range of applications in scientific research and industry:

Mecanismo De Acción

Target of Action

Yttrium trihydroxide, also known as Yttrium hydroxide, is an inorganic compound and an alkali with the chemical formula Y(OH)3 . It has been found to interact with biomolecules, particularly proteins and dna .

Mode of Action

Yttrium trihydroxide can interact with its targets through its Y3+ ions. These ions have a great affinity to many metal-sites of bio-macromolecules, and may thereby disturb the functions of metal-biomolecules complexes . For instance, Y3+ ions could interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface, and thereby modulate the surface charge distribution .

Biochemical Pathways

It has been found that yttrium trihydroxide can affect calcium concentrations in liver, spleen, and lungs .

Pharmacokinetics

It has been found that most of the yttrium administered was distributed into liver, bone, and spleen . Yttrium disappeared from the blood within 1 day but was retained in the organs for a long time .

Result of Action

It has been found that yttrium trihydroxide can cause acute hepatic injury and transient increase of plasma calcium . It has also been found to affect the distribution of calcium in various organs .

Análisis Bioquímico

Cellular Effects

Yttrium compounds, including Yttrium Trihydroxide, have been shown to have effects on various types of cells. For instance, Yttrium compounds have been found to induce oxidative stress and cellular damage in peripheral blood . Additionally, Yttrium Oxide nanoparticles have shown cytotoxic effects against certain cancer cells

Molecular Mechanism

While it is known that Yttrium Trihydroxide can react with acids

Temporal Effects in Laboratory Settings

One study has shown that hydrogen does not redistribute significantly below temperatures of 800°C in yttrium hydride

Dosage Effects in Animal Models

Studies on other Yttrium compounds have shown that high doses can induce oxidative stress and cellular damage

Metabolic Pathways

While Yttrium is not an essential element for organisms and its bioavailability is very low

Subcellular Localization

One study has shown that colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Yttrium trihydroxide can be synthesized through the reaction of yttrium nitrate with sodium hydroxide in an aqueous solution. The reaction is as follows: [ \text{Y(NO}_3\text{)}_3 + 3 \text{NaOH} \rightarrow \text{Y(OH)}_3 \downarrow + 3 \text{NaNO}_3 ] This reaction yields yttrium trihydroxide as a white gelatinous precipitate, which can be dried to obtain a white powder .

Industrial Production Methods: In industrial settings, yttrium trihydroxide is often produced using similar precipitation methods. The process involves the controlled addition of sodium hydroxide to a solution of yttrium nitrate, followed by filtration, washing, and drying of the precipitate to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Yttrium trihydroxide undergoes several types of chemical reactions, including:

Reaction with Acids: As an alkali, yttrium trihydroxide reacts readily with acids to form yttrium salts and water. For example: [ \text{Y(OH)}_3 + 3 \text{HNO}_3 \rightarrow \text{Y(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ] [ 2 \text{Y(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Y}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} ]

Decomposition: When heated, yttrium trihydroxide decomposes to form yttrium oxide and water: [ 2 \text{Y(OH)}_3 \rightarrow \text{Y}_2\text{O}_3 + 3 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Acids: Nitric acid and sulfuric acid are commonly used to react with yttrium trihydroxide.

Heat: Decomposition requires heating the compound to high temperatures.

Major Products:

Yttrium Nitrate: Formed when reacting with nitric acid.

Yttrium Sulfate: Formed when reacting with sulfuric acid.

Yttrium Oxide: Formed upon decomposition by heating.

Comparación Con Compuestos Similares

Scandium(III) Hydroxide: Similar in chemical properties and reactivity, but scandium is less commonly used in industrial applications.

Lutetium(III) Hydroxide: Shares similar reactivity with acids and decomposition behavior, but lutetium is more expensive and less abundant.

Uniqueness of Yttrium Trihydroxide: Yttrium trihydroxide is unique due to its balance of availability, cost, and versatility in applications. It is more abundant and cost-effective compared to lutetium compounds and has broader industrial applications than scandium compounds .

Propiedades

Número CAS |

16469-22-0 |

|---|---|

Fórmula molecular |

H6O3Y |

Peso molecular |

142.952 g/mol |

Nombre IUPAC |

yttrium;trihydrate |

InChI |

InChI=1S/3H2O.Y/h3*1H2; |

Clave InChI |

GFDKELMFCRQUSG-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[OH-].[Y+3] |

SMILES canónico |

O.O.O.[Y] |

Key on ui other cas no. |

16469-22-0 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

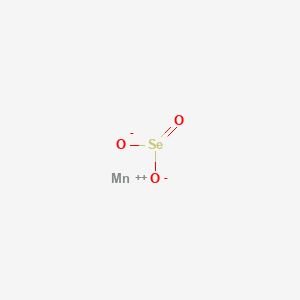

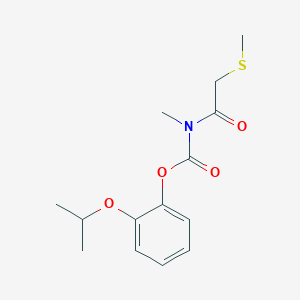

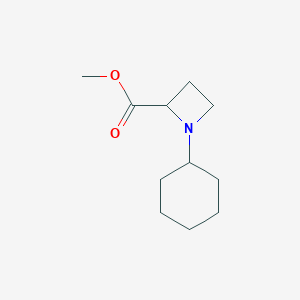

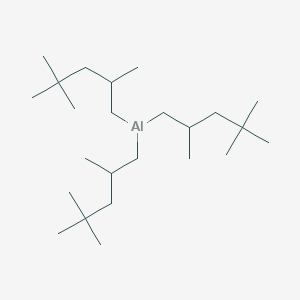

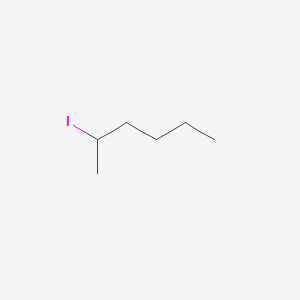

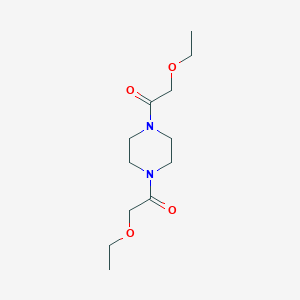

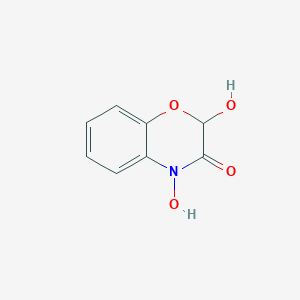

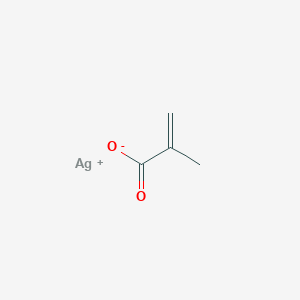

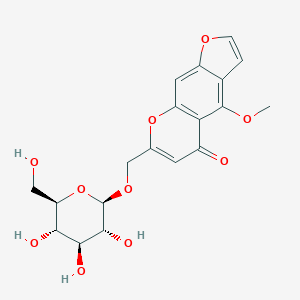

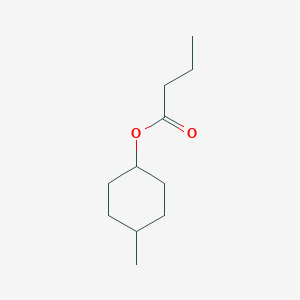

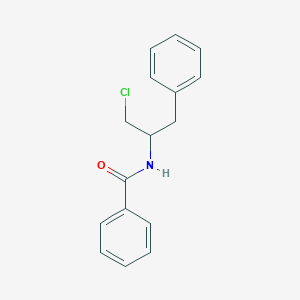

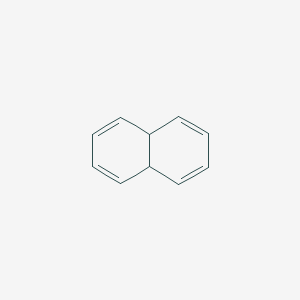

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.